Cephalosporin C Zinc Salt
Cephalosporin C Zinc Salt
Cephalosporin C is a cephalosporin antibiotic carrying a 3-acetoxymethyl substituent and a 6-oxo-N(6)-L-lysino group at position 7. It has a role as a fungal metabolite. It is functionally related to a cephalosporanic acid. It is a conjugate acid of a cephalosporin C(1-).
cephalosporin C is a natural product found in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available.
cephalosporin C is a natural product found in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available.
Brand Name:
Vulcanchem
CAS No.:
59143-60-1
VCID:
VC0123411
InChI:
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);
SMILES:
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]
Molecular Formula:
C16H21N3O8SZn
Molecular Weight:
480.8 g/mol
Cephalosporin C Zinc Salt
CAS No.: 59143-60-1
Cat. No.: VC0123411
Molecular Formula: C16H21N3O8SZn
Molecular Weight: 480.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cephalosporin C is a cephalosporin antibiotic carrying a 3-acetoxymethyl substituent and a 6-oxo-N(6)-L-lysino group at position 7. It has a role as a fungal metabolite. It is functionally related to a cephalosporanic acid. It is a conjugate acid of a cephalosporin C(1-). cephalosporin C is a natural product found in Sarocladium strictum, Acremonium, and Streptomyces clavuligerus with data available. |
|---|---|
| CAS No. | 59143-60-1 |
| Molecular Formula | C16H21N3O8SZn |
| Molecular Weight | 480.8 g/mol |
| IUPAC Name | 3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc |
| Standard InChI | InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26); |
| Standard InChI Key | MGNGNKZZUPFEAN-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn] |
| SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] |
| Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn] |
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